m-PEG8-Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

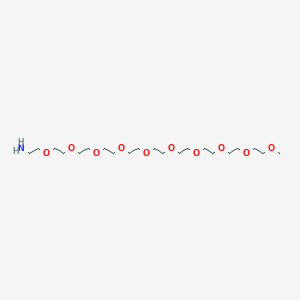

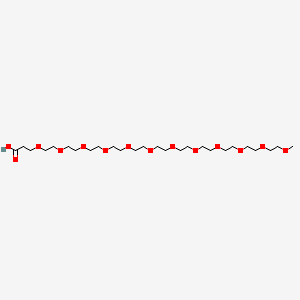

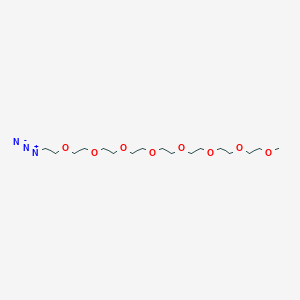

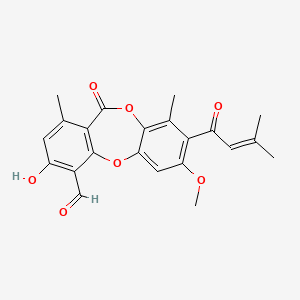

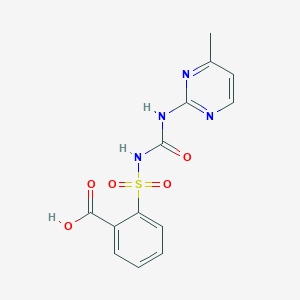

M-PEG8-Azide is a PEG derivative containing an azide group . It is a monodisperse PEG linker and can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of m-PEG8-Azide involves the use of azido PEG derivatives . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

The molecular formula of m-PEG8-Azide is C17H35N3O8 . Its exact mass is 409.24 and its molecular weight is 409.480 .Chemical Reactions Analysis

M-PEG8-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also reactive with functionalized aryl phosphines to couple to the azide, forming amides .Physical And Chemical Properties Analysis

M-PEG8-Azide has a molecular weight of 409.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . Its exact mass is 409.24241508 g/mol and its monoisotopic mass is 409.24241508 g/mol . Its topological polar surface area is 88.2 Ų .Aplicaciones Científicas De Investigación

Bioconjugation Reactions

m-PEG8-Azide is used in bioconjugation reactions, allowing the attachment of specific ligands, peptides, or other biomolecules to improve the targeting and therapeutic efficacy of drugs .

PEGylation Strategies

The polydispersed Azide PEGs, such as mPEG-N3, N3-PEG-N3, Silane-PEG-N3, SH-PEG-N3, provide researchers with a broader spectrum of choices, enabling them to tailor PEGylation strategies to specific project requirements .

Multi-functional Drug Delivery Systems

Multi-arm azide PEGs, exemplified by 4-ArmPEG-N3, enhances the versatility of PEGylation processes for researchers working on multi-functional drug delivery systems .

Diagnostics

The Azide PEG series, including m-PEG8-Azide, is used in the field of diagnostics. By offering monodispersed, polydispersed, and multi-arm options, researchers are provided with the tools they need to innovate in diagnostics .

Improving Water Solubility of Target Molecules

The dPEG® spacer in m-PEG8-Azide is hydrophilic and non-immunogenic and improves the water solubility of the target molecule .

Reducing Immunogenicity

The dPEG® spacer in m-PEG8-Azide reduces the immunogenicity of the target molecule .

Increasing Hydrodynamic Volume

The dPEG® spacer in m-PEG8-Azide increases the hydrodynamic volume of the target molecule .

Click Chemistry

m-PEG8-Azide is used in click chemistry, a type of chemical reaction that joins small chemical units together .

Mecanismo De Acción

Target of Action

m-PEG8-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG8-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins within cells .

Mode of Action

m-PEG8-Azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG8-Azide is the ubiquitin-proteasome system . By exploiting this system, m-PEG8-Azide can selectively degrade target proteins . The downstream effects of this degradation depend on the specific functions of the target proteins.

Pharmacokinetics

As a protac linker, it is designed to improve the bioavailability of protacs . The PEGylation of the linker increases its solubility, stability, and resistance to proteolytic degradation, which can enhance the bioavailability of the PROTAC .

Result of Action

The molecular and cellular effects of m-PEG8-Azide’s action are primarily the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the roles of the target proteins .

Action Environment

The action, efficacy, and stability of m-PEG8-Azide can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of m-PEG8-Azide can be influenced by temperature .

Safety and Hazards

All chemicals are potentially dangerous. They should therefore only be handled by specially trained personnel with the necessary care . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Azido PEG is widely used in Click Chemistry . The attraction of the azide functionality is its high selectivity and its stability under most conditions. These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

Propiedades

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQOCZRUHGJYCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-Azide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)